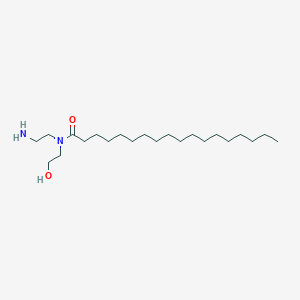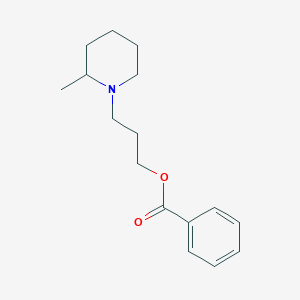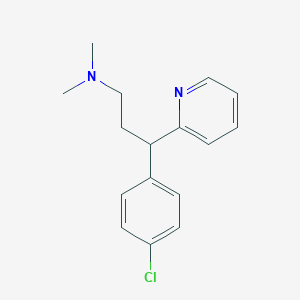
Diphenylthiophosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylthiophosphinic acid, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTA is a thiophosphinic acid derivative that is widely used as a ligand in coordination chemistry. It has also been extensively studied for its biological and physiological effects, making it a promising compound for future research.
Mechanism Of Action
The mechanism of action of Diphenylthiophosphinic acid is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. In addition, Diphenylthiophosphinic acid has been shown to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemical And Physiological Effects
Diphenylthiophosphinic acid has been studied for its potential biological and physiological effects, including its anticancer and antimicrobial properties. In vitro studies have shown that Diphenylthiophosphinic acid can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In addition, Diphenylthiophosphinic acid has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages And Limitations For Lab Experiments
One of the advantages of using Diphenylthiophosphinic acid in laboratory experiments is its ease of synthesis and availability. Diphenylthiophosphinic acid is a relatively inexpensive compound that can be synthesized using standard laboratory equipment. However, one limitation of using Diphenylthiophosphinic acid is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research involving Diphenylthiophosphinic acid. One area of interest is the development of new catalytic applications for Diphenylthiophosphinic acid, including its use in the synthesis of new materials. In addition, further studies are needed to fully understand the mechanism of action of Diphenylthiophosphinic acid and its potential applications in the field of medicinal chemistry. Finally, more research is needed to explore the potential toxicity of Diphenylthiophosphinic acid and its safety for use in various applications.
Synthesis Methods
Diphenylthiophosphinic acid can be synthesized through a variety of methods, including the reaction of diphenylphosphine with sulfur. Another method involves the reaction of diphenylphosphine with sulfur monochloride, followed by hydrolysis to yield Diphenylthiophosphinic acid. The synthesis of Diphenylthiophosphinic acid is relatively straightforward and can be performed using standard laboratory equipment.
Scientific Research Applications
Diphenylthiophosphinic acid has been extensively studied for its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. As a ligand, Diphenylthiophosphinic acid has been shown to form stable complexes with a wide range of metal ions, making it a promising candidate for catalytic applications. In addition, Diphenylthiophosphinic acid has been used as a precursor for the synthesis of various materials, including metal sulfides and metal phosphides.
properties
CAS RN |
14278-72-9 |
|---|---|
Product Name |
Diphenylthiophosphinic acid |
Molecular Formula |
C12H11OPS |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
hydroxy-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,15) |
InChI Key |
UHFIMVQOGRRZRM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)O |
Other CAS RN |
14278-72-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)





